molecular formula C14H15Cl2N3 B1389611 2-Benzyl-1h-benzoimidazol-5-ylamine dihydrochloride CAS No. 1185300-53-1

2-Benzyl-1h-benzoimidazol-5-ylamine dihydrochloride

Cat. No.: B1389611
CAS No.: 1185300-53-1
M. Wt: 296.2 g/mol
InChI Key: NODDWDFHKNIUHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-1h-benzoimidazol-5-ylamine dihydrochloride typically involves the condensation of o-phenylenediamine with benzyl chloride under acidic conditions to form the benzimidazole ring. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1h-benzoimidazol-5-ylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzyl-1h-benzoimidazol-5-ylamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-1h-benzoimidazol-5-ylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropyl-1H-benzoimidazol-5-ylamine dihydrochloride
  • 2-Benzyl-1H-benzoimidazol-5-ylamine hydrochloride

Uniqueness

2-Benzyl-1h-benzoimidazol-5-ylamine dihydrochloride is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its binding affinity to certain molecular targets, making it more effective in specific applications compared to its analogs .

Properties

IUPAC Name

2-benzyl-3H-benzimidazol-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3.2ClH/c15-11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10;;/h1-7,9H,8,15H2,(H,16,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODDWDFHKNIUHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=C3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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